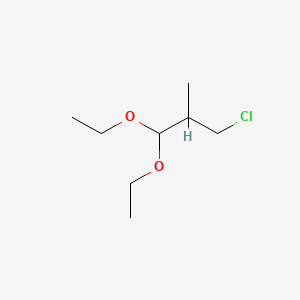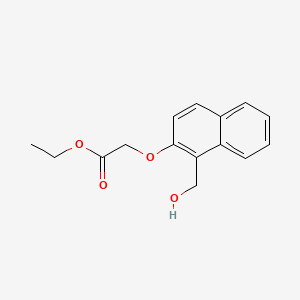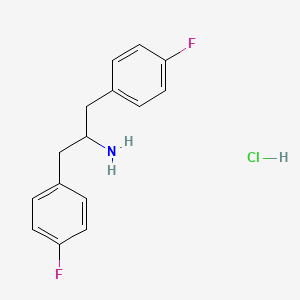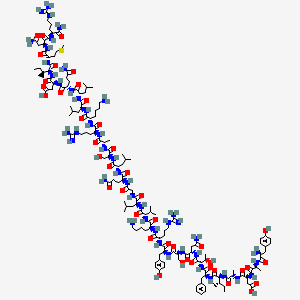
(R)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester is an intermediate in the synthesis of Jasplakinolide, an potent inhibitor of prostrate and breast carcinoma cell proliferation.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Enantioselective Synthesis : This compound is involved in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) analogues. High enantiomeric excesses are achieved in these syntheses, which is crucial for pharmaceutical applications (Pajouhesh et al., 2000).
Intermediate in Biotin Synthesis : It serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Biotin plays an essential role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
In Organometallic Chemistry : The compound is also used in organometallic chemistry for the synthesis of complex structures that may find applications as isosteric substitutes for organic drug candidates. This is part of ongoing research to find new compounds for medicinal applications (Patra et al., 2012).
Chemical and Physical Properties Studies
Structural Analysis : Detailed studies on the molecular and crystal structure of derivatives of this compound have been conducted. These studies provide insights into the conformation-stabilizing function of weak intermolecular bonding, which is vital for understanding the compound's behavior in different environments (Kozioł et al., 2001).
Computational Peptidology : Research using conceptual density functional theory for studying new antifungal tripeptides, including derivatives of this compound, has been conducted. These studies are crucial for drug design and understanding the chemical reactivity of peptides (Flores-Holguín et al., 2019).
Synthesis of Analogues for Medical Research : The compound is used in synthesizing analogues of neuroexcitant glutamic acid and other medically relevant compounds. Such syntheses play a crucial role in developing new treatments and understanding biological processes (Pajouhesh & Curry, 1998).
Propiedades
IUPAC Name |
methyl (2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)/t12-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZXUCZUDSJGC-BLLLJJGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

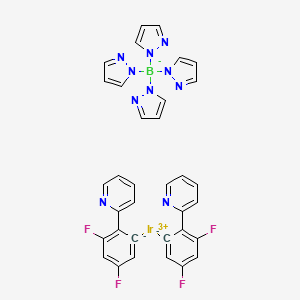
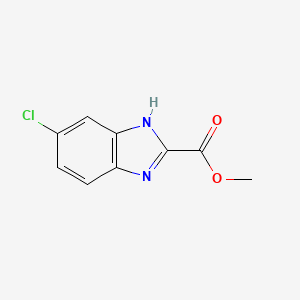

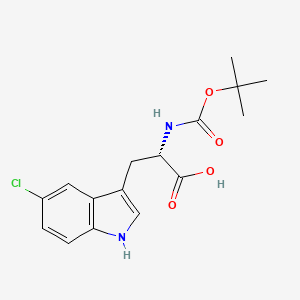
![Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI)](/img/no-structure.png)
